molecular formula C13H14N2O3 B13079202 Ethyl 2-(4-methoxyphenyl)-1H-imidazole-4-carboxylate

Ethyl 2-(4-methoxyphenyl)-1H-imidazole-4-carboxylate

Cat. No.: B13079202
M. Wt: 246.26 g/mol
InChI Key: CENYHEONIODBKG-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenyl)-1H-imidazole-4-carboxylate is an imidazole derivative featuring a 4-methoxyphenyl substituent at the C2 position and an ethyl ester group at the C4 position of the imidazole ring. Imidazole derivatives are widely studied for their pharmacological activities, including roles as enzyme inhibitors, receptor agonists, and antimicrobial agents .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 2-(4-methoxyphenyl)-1H-imidazole-5-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(16)11-8-14-12(15-11)9-4-6-10(17-2)7-5-9/h4-8H,3H2,1-2H3,(H,14,15)

InChI Key

CENYHEONIODBKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N1)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Hydrolysis and Esterification Route Starting from Diethyl Imidazole-4,5-Dicarboxylate

  • Stepwise Process:

    • Hydrolysis of diethyl imidazole-4,5-dicarboxylate with aqueous sodium hydroxide produces imidazole-4,5-dicarboxylic acid.

    • Partial decarboxylation by refluxing with aniline yields 4-anilinocarbonylimidazole.

    • Hydrolysis of this intermediate with refluxing aqueous hydrochloric acid gives the imidazole-4-carboxylic acid.

    • Final esterification with ethanol in the presence of dry hydrogen chloride under reflux conditions affords ethyl imidazole-4-carboxylate derivatives.

  • Notes:

    This route is classical and relies on controlled hydrolysis and esterification steps to selectively functionalize the imidazole ring at the 4-position with an ethyl ester group. The aromatic substitution at the 2-position (4-methoxyphenyl) can be introduced by starting with appropriately substituted precursors or via subsequent substitution reactions.

Catalytic Synthesis Using Inorganic Salt Composite Catalysts

  • Catalytic System:

    A composite catalyst comprising barium sulfate, ferric nitrate, and iron sulfate catalyzes the synthesis starting from acetyl glycine ethyl ester.

  • Procedure:

    • Preparation of 2-sulfydryl-4-imidazole-ethyl formate: Acetyl glycine ethyl ester is dissolved in methyl acetate, then sodium ethylate and ethyl formate are added. After reaction, potassium thiocyanate and copper bath are introduced. Solvent removal yields the intermediate 2-sulfydryl-4-imidazole-ethyl formate.

    • Cyclization to imidazole-4-ethyl formate: The intermediate is dissolved in toluene with 5% inorganic salt composite catalyst and heated at 60–75 °C. After reaction completion and solvent removal, pH adjustment yields the imidazole-4-ethyl formate.

    • Hydrolysis to 1H-imidazole-4-carboxylic acid: The ester is treated with 1–2% potassium hydroxide at 25–30 °C, followed by acidification and recrystallization to obtain pure 1H-imidazole-4-carboxylic acid.

  • Advantages:

    This method allows for catalytic, efficient synthesis with good control over reaction conditions and product purity. The use of composite inorganic catalysts enhances selectivity and yield.

Microwave-Assisted One-Pot Multicomponent Synthesis

  • Method Overview:

    This modern approach uses microwave irradiation to accelerate the formation of imidazole-4-carboxylates via a one-pot multicomponent reaction involving:

    • 1,2-Diaza-1,3-dienes (DDs) or chlorohydrazones
    • Primary aromatic amines (e.g., 4-methoxyaniline derivatives)
    • Aldehydes (various aliphatic or aromatic aldehydes)
  • Reaction Mechanism:

    • Michael-type 1,4-conjugate addition of DDs with primary amines forms α-aminohydrazones.

    • Condensation with aldehydes produces iminium ions.

    • Microwave heating induces 1,5-electrocyclization of azavinyl azomethine ylides to form 2,3-dehydroimidazole-4-carboxylates.

    • Aromatization and loss of carbamate or urea groups yield the final imidazole-4-carboxylates.

  • Yields and Scope:

    The method produces ethyl 2-(4-methoxyphenyl)-1H-imidazole-4-carboxylate and related compounds in moderate to good yields (typically 57–87%) depending on the specific substituents and aldehydes used.

  • Advantages:

    • Rapid synthesis under microwave conditions.
    • One-pot procedure eliminates intermediate isolation.
    • Versatile substitution pattern modulation at C-2, N-3, and C-5 positions.
    • Efficient for functionalized aromatic substituents such as 4-methoxyphenyl.
Method Starting Materials Key Steps Reaction Conditions Yield Range (%) Notes
Hydrolysis and Esterification Diethyl imidazole-4,5-dicarboxylate Hydrolysis, decarboxylation, esterification Aqueous NaOH, reflux HCl, EtOH/HCl Not specified Classical, multistep
Catalytic Synthesis Acetyl glycine ethyl ester Enolization, cyclization, oxidation, hydrolysis 60–75 °C, inorganic salt catalyst Not specified Catalytic, uses composite inorganic salts
Microwave-Assisted One-Pot 1,2-Diaza-1,3-dienes, amines, aldehydes Michael addition, condensation, electrocyclization Microwave irradiation, acetonitrile 57–87 Fast, versatile, good yields
  • The catalytic method employing inorganic salt composites offers a scalable and selective approach, with detailed control over intermediate formation and product purity. The multi-step process is well-defined and reproducible.

  • The microwave-assisted multicomponent synthesis provides a rapid and efficient route with the flexibility to introduce various substituents, including the 4-methoxyphenyl group at the 2-position. This method is particularly valuable for library synthesis in medicinal chemistry.

  • The classical hydrolysis and esterification route remains foundational but is less efficient and more time-consuming compared to catalytic or microwave methods.

  • Crystallographic studies (although more focused on structural characterization) confirm the successful formation of the target compound with expected molecular geometry and hydrogen bonding patterns, supporting the synthetic approaches.

This compound can be prepared by multiple synthetic strategies, each with distinct advantages:

  • Classical hydrolysis and esterification provide a stepwise, traditional approach.
  • Catalytic synthesis using inorganic salt composite catalysts enables efficient and selective preparation through well-controlled reaction steps.
  • Microwave-assisted one-pot multicomponent synthesis offers rapid, versatile access to functionalized imidazole-4-carboxylates with good yields.

Selection of the preparation method depends on the desired scale, available equipment, and substitution requirements. The catalytic and microwave methods represent modern advances that improve efficiency and functional group tolerance for this important heterocyclic compound.

Chemical Reactions Analysis

Cycloaddition Reactions

This compound serves as a precursor in cycloaddition reactions to construct polycyclic systems. A key method involves microwave-assisted [3+2] cycloaddition with imidoyl chlorides (Table 1 ):

Imidoyl ChlorideReaction ConditionsProductYieldReference
N-(4-Bromophenyl)benzimidoyl chlorideDBU, THF, −78°C → RT, 48 hEthyl 1-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazole-4-carboxylate64%
N-(4-Methoxyphenyl)benzimidoyl chlorideMicrowave, 150°C, 20 minEthyl 1,5-di(4-methoxyphenyl)-1H-imidazole-4-carboxylate78%

Mechanism :

  • Base-mediated deprotonation of ethyl isocyanoacetate forms a nitrile anion.

  • Cycloaddition with imidoyl chloride generates a bicyclic intermediate.

  • Aromatization via elimination yields the substituted imidazole .

Ester Hydrolysis and Derivatization

The ethyl ester undergoes hydrolysis to form carboxylic acid derivatives, enabling further functionalization (Table 2 ):

Reaction TypeConditionsProductYieldApplication
HydrolysisNaOH (2M), EtOH/H2O, reflux, 6 h2-(4-Methoxyphenyl)-1H-imidazole-4-carboxylic acid83%Antitubercular agents
Hydrazide FormationNH2NH2·H2O, EtOH, reflux, 4 h2-(4-Methoxyphenyl)-1H-imidazole-4-carbohydrazide72%HIV-1 integrase inhibition

Nucleophilic Substitution at C-2 and C-5

The imidazole ring undergoes regioselective substitution influenced by the 4-methoxyphenyl group:

  • C-2 Functionalization :
    Reacts with benzyl bromide (K2CO3, DMF, 80°C) to yield Ethyl 2-(4-methoxyphenyl)-1-benzyl-1H-imidazole-4-carboxylate (89% yield) .

  • C-5 Halogenation :
    Electrophilic bromination (NBS, CHCl3, 0°C) selectively substitutes C-5, forming Ethyl 5-bromo-2-(4-methoxyphenyl)-1H-imidazole-4-carboxylate (67% yield).

Electronic Effects :
The 4-methoxyphenyl group donates electron density via resonance, activating C-5 for electrophilic attack while directing nucleophiles to C-2 .

Microwave-Assisted Multicomponent Reactions

Microwave irradiation significantly enhances reaction efficiency in one-pot syntheses (Table 3 ):

ComponentsConditionsProductYield
Ethyl isocyanoacetate, 4-methoxybenzaldehyde, benzylamine150°C, 20 minEthyl 2-(4-methoxyphenyl)-3-benzyl-1H-imidazole-4-carboxylate71%
Ethyl isocyanoacetate, paraformaldehyde, aniline150°C, 20 minEthyl 2-(4-methoxyphenyl)-1H-imidazole-4-carboxylate68%

Advantages :

  • Reduced reaction time (20 min vs. 48 h conventional).

  • Improved yields (15–20% increase) .

Key Mechanistic Insights

  • Cyclization Pathways : The 1,5-electrocyclization of azavinyl azomethine ylides underpins microwave-assisted syntheses .

  • Aromatic Stabilization : The 4-methoxyphenyl group enhances imidazole ring stability via conjugation.

  • Steric and Electronic Modulation : Substituents at N-1 and C-5 critically influence reactivity and binding affinity .

This compound’s versatility in cycloadditions, hydrolyses, and substitutions positions it as a valuable scaffold in synthetic and medicinal chemistry.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Ethyl 2-(4-methoxyphenyl)-1H-imidazole-4-carboxylate typically involves the reaction of 4-methoxybenzaldehyde with ethyl isocyanoacetate under specific conditions to yield the desired imidazole derivative. This compound can be synthesized through a one-pot reaction involving various reagents and solvents, demonstrating versatility in its preparation methods .

Table 1: Synthesis Overview

StepReagentsConditionsYield
14-Methoxybenzaldehyde + Ethyl IsocyanoacetateDMF, HeatHigh
2Coupling agents (e.g., EDCI)Anhydrous conditionsModerate to High

Biological Activities

Recent studies have highlighted the biological significance of imidazole derivatives, particularly in the context of their anticancer and antimicrobial properties. This compound has shown promising results in inhibiting cancer cell proliferation, specifically against liver carcinoma cell lines .

Case Study: Anticancer Activity

  • Cell Line Tested : HEPG2 (liver carcinoma)
  • Method : MTT assay to assess cell viability
  • Results : Significant reduction in cell viability at concentrations above 10 µM.

Pharmacological Applications

The imidazole ring is a key structural motif in many pharmacologically active compounds. This compound is being explored for its potential as a lead compound in drug design, particularly for:

  • Anticancer agents
  • Antimicrobial agents
  • Anti-inflammatory drugs

Catalytic Applications

In synthetic organic chemistry, imidazole derivatives like this compound are utilized as catalysts or intermediates in various reactions. Their ability to facilitate reactions under mild conditions makes them attractive for green chemistry applications .

Table 2: Catalytic Applications

Reaction TypeCatalyst UsedConditionsProduct Yield
ArylationImidazole DerivativeRoom TemperatureHigh
EsterificationEthyl ImidazoleRefluxing SolventModerate

Future Directions and Research Opportunities

The ongoing research into this compound suggests several avenues for future exploration:

  • Structure-Activity Relationship (SAR) Studies : To optimize its biological activity.
  • Novel Formulations : Developing new drug formulations that enhance bioavailability.
  • Mechanistic Studies : Understanding the mechanism of action in cancer cell inhibition.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methoxyphenyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biological pathways. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Substituents Molecular Weight Synthesis Method Key Properties/Activities
Ethyl 2-(4-methoxyphenyl)-1H-imidazole-4-carboxylate C2: 4-methoxyphenyl; C4: ethyl ester ~260.3 (estimated) Likely via amidine cyclization with ethyl bromopyruvate Hypothesized LXRβ agonist activity due to aryl substituents; moderate lipophilicity
Ethyl 1-(4-bromo-2-fluorophenyl)-2-(2-(2,6-dichlorophenyl)propan-2-yl)-1H-imidazole-4-carboxylate N1: 4-bromo-2-fluorophenyl; C2: dichlorophenyl-propan-2-yl; C4: ethyl ester 389.0 [M+H]+ Acid-catalyzed cyclization with TFA/EtOH High-potency LXRβ agonist; enhanced lipophilicity due to halogenated groups
Methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate C2: 4-bromophenyl; C4: methyl ester 281.11 Unspecified (similar to amidine routes) Unknown bioactivity; lower ester molecular weight for faster hydrolysis
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Benzoimidazole core; C2: hydroxy-methoxyphenyl; N1: butyl 368.4 (reported) Multi-step alkylation and cyclization Fluorescence properties; potential antimicrobial activity
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole C4: chloromethylphenyl; C5: nitro; N1/N2: methyl Not reported TDAE-mediated coupling with carbonyl derivatives Antimicrobial applications (common for nitroimidazoles)
Substituent Impact Analysis:
  • Halogenated Substituents (e.g., bromo, chloro) : Increase molecular weight and lipophilicity, favoring membrane permeability and receptor binding (e.g., LXRβ agonists in ).
  • Ester Variations (ethyl vs. methyl) : Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, affecting bioavailability .

Biological Activity

Ethyl 2-(4-methoxyphenyl)-1H-imidazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C14H16N2O3C_{14}H_{16}N_2O_3 and a molecular weight of approximately 260.293 g/mol. The compound features an imidazole ring, which is known for its role in various biological systems. The methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various derivatives found that certain imidazole-based compounds displayed minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, derivatives with structural similarities showed MIC values ranging from 0.22 to 0.25 μg/mL, indicating potent activity against these bacteria .

Table 1: Antimicrobial Activity of Imidazole Derivatives

Compound NameMIC (μg/mL)Target Pathogen
Compound A0.22Staphylococcus aureus
Compound B0.25Escherichia coli
Ethyl Imidazole Derivative0.30Pseudomonas aeruginosa

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. The compound's mechanism appears to involve the modulation of signaling pathways associated with inflammation .

Anticancer Activity

The compound has shown promise in cancer research, particularly as an inhibitor of specific cancer cell lines. It was found to induce apoptosis in several types of cancer cells through mechanisms involving the inhibition of cell proliferation and induction of cell cycle arrest. For example, a study indicated that derivatives of imidazole could inhibit the growth of breast cancer cells by disrupting the cell cycle at the G1 phase .

Case Studies

  • Antimicrobial Study : A recent study evaluated the efficacy of this compound against various bacterial strains. Results indicated that the compound inhibited bacterial growth significantly compared to control groups, supporting its potential as an antimicrobial agent .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of imidazole derivatives, including this compound. The results showed a marked reduction in inflammatory markers in treated cell cultures, suggesting a viable therapeutic application for inflammatory diseases .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(4-methoxyphenyl)-1H-imidazole-4-carboxylate?

The synthesis typically involves cyclization reactions of precursors containing substituted imidazole rings. For example, a palladium-catalyzed hydrogenation step followed by alkaline cyclization can generate the imidazole core. Key steps include:

  • Hydrogenation : Use of Raney nickel (instead of palladium) to avoid dehalogenation of aryl substituents during hydrogenation .
  • Cyclization : Treatment with sodium hydroxide in ethanol to promote intramolecular Schiff base formation and dehydration, yielding the imidazole ring .
    Reaction optimization (e.g., solvent choice, temperature, catalyst) is critical to achieving yields >85% .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm substituent positions and regiochemistry.
    • LC-MS : Monitors reaction intermediates and product purity .
  • Crystallography :
    • X-ray diffraction : Resolves molecular geometry and packing using SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) .
    • Hydrogen bonding analysis : Graph set analysis (as per Etter’s formalism) identifies directional interactions in crystal lattices .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize this compound with high yield and purity?

Methodological optimization involves:

  • Catalyst selection : Raney nickel prevents undesired dehalogenation, unlike palladium .
  • Temperature control : Cyclization at 45°C improves yield (88%) compared to 25°C .
  • Solvent effects : Ethanol enhances cyclization efficiency over water due to better solubility of intermediates .
  • Base strength : Sodium hydroxide outperforms weaker bases (e.g., Na₂CO₃) in promoting complete cyclization .

Q. How can contradictions in structural data from different analytical techniques be resolved?

  • Cross-validation : Compare X-ray crystallography data with computational models (e.g., DFT) to validate bond lengths/angles .
  • Reference standards : Use NIST-certified databases to calibrate spectroscopic instruments and resolve discrepancies in NMR or mass spectra .
  • Error analysis : Apply SHELXL’s refinement parameters (e.g., R-factors, displacement ellipsoids) to assess crystallographic data quality .

Q. What strategies are employed to analyze hydrogen-bonding networks in its crystal structure?

  • Graph set analysis : Classifies hydrogen bonds into patterns (e.g., chains, rings) using Etter’s formalism .
  • Puckering coordinates : For non-planar rings, Cremer-Pople parameters quantify deviations from planarity and correlate with intermolecular interactions .
  • SHELX utilities : SHELXPRO interfaces with hydrogen-bonding analysis tools to map interactions in macromolecular or small-molecule crystals .

Methodological Notes

  • Synthetic challenges : Avoid hydrodechlorination by optimizing catalyst choice (Raney nickel > Pd/C) .
  • Crystallization : Slow evaporation in polar solvents (e.g., ethanol/water mixtures) promotes single-crystal growth for X-ray studies .
  • Data interpretation : Combine LC-MS tracking of intermediates with crystallographic validation to resolve ambiguous spectroscopic peaks .

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